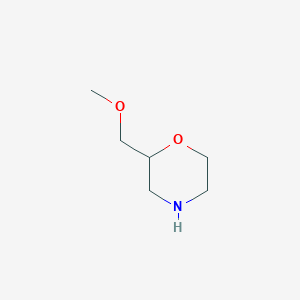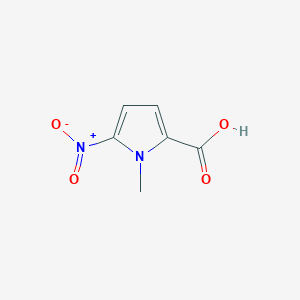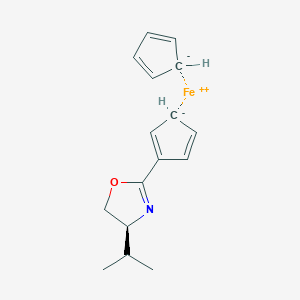
4-(4-Chlorophenyl)-1,3-thiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “2-amino-4-(4-chloro phenyl)-1,3-thiazole”, was reported in a study . The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced a derivative .Aplicaciones Científicas De Investigación
Corrosion Inhibition : 4-(4-Chlorophenyl)-1,3-thiazole derivatives have been studied for their corrosion inhibition properties. The inhibition performances of thiazole derivatives against corrosion of iron were predicted using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Antimicrobial Activity : These compounds have shown antimicrobial properties. The antimicrobial activity of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was evaluated and found to exhibit antifungal and antibacterial effects (Viji et al., 2020).
Potential Use in Cancer Therapy : Investigations have been made into the potential use of 4-(4-Chlorophenyl)-1,3-thiazole derivatives in cancer therapy. Studies on the molecular docking of these compounds with cancer proteins suggest potential applications in this field (Shanmugapriya et al., 2022).
Anti-inflammatory Properties : Some derivatives of 4-(4-Chlorophenyl)-1,3-thiazole have shown anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).
Neurodegenerative Therapeutics : Research has also explored the role of 4-(4-Chlorophenyl)thiazol-2-amines as potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition, showing promise for the development of novel Alzheimer's therapeutics (Šmelcerović et al., 2019).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might interact with its targets (possibly mitochondrial components) and disrupt their normal functioning, leading to changes at the cellular level .
Biochemical Pathways
Compounds like pyraclostrobin, which are structurally similar, are known to affect the mitochondrial respiratory chain . This disruption can lead to downstream effects such as the cessation of fungal growth .
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might lead to the disruption of normal cellular processes, possibly leading to the cessation of growth in certain organisms .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311782 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazole | |
CAS RN |
1826-22-8 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives based on the provided research?
A1: The research focuses on derivatives of 4-(4-Chlorophenyl)-1,3-thiazole, specifically highlighting the compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole []. This derivative has a molecular formula of C15H8Cl2N2O2S []. The crystal structure reveals two molecules per asymmetric unit. Importantly, the research highlights the dihedral angles between the different rings in this structure:
Q2: Does the research indicate any potential applications for 4-(4-Chlorophenyl)-1,3-thiazole derivatives?
A2: Yes, the research suggests that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally related to 4-(4-Chlorophenyl)-1,3-thiazole, could be promising candidates for anti-inflammatory drugs []. This is because they demonstrate direct inhibition of 5-lipoxygenase (5-LOX) [], a key enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Specifically, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent anti-inflammatory activity as a 5-LOX inhibitor []. While this research doesn't directly test 4-(4-Chlorophenyl)-1,3-thiazole itself, it highlights the potential of this core structure for developing new therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)



![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)




